2-ETHOXY-TRIETHYLPHOSPHONOACETATE
Overview
Description
2-ETHOXY-TRIETHYLPHOSPHONOACETATE is an organophosphorus compound with the molecular formula C10H21O6P. It is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives. This compound is characterized by its diethoxyphosphoryl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE can be synthesized through the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-ETHOXY-TRIETHYLPHOSPHONOACETATE has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor in pharmaceutical research .
Comparison with Similar Compounds
Triethyl phosphonoacetate: Similar in structure but with different substituents.
Diethyl phosphonoacetate: Lacks the ethoxy group present in ethyl 2-diethoxyphosphoryl-2-ethoxyacetate.
Uniqueness: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE is unique due to its specific diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This makes it particularly valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIWONMJPOTZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310971 | |
Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-06-7 | |
Record name | NSC234751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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